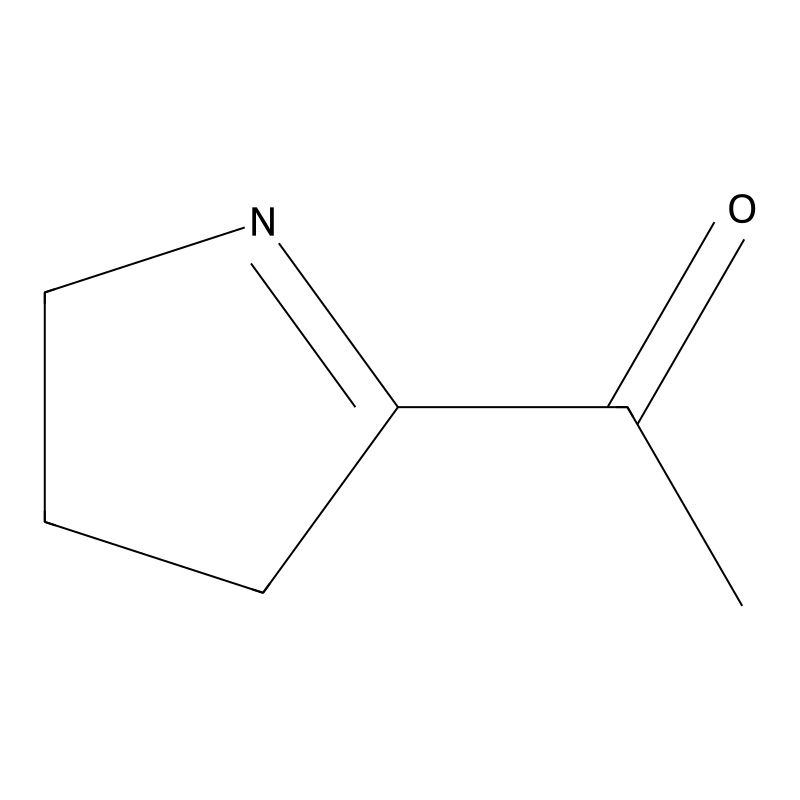2-Acetyl-1-pyrroline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Food Science and Flavor Research:
- Flavor Analysis: Due to its characteristic aroma associated with popcorn, bread crust, and certain types of rice, 2AP plays a crucial role in food science research. Researchers use various analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2AP in food products, allowing them to understand its contribution to the overall flavor profile [].
- Flavor Development and Engineering: Identifying key aroma compounds like 2AP allows food scientists to develop strategies for enhancing or manipulating flavors in different food products. This can involve optimizing processing techniques or exploring methods to incorporate synthetic 2AP for specific flavor goals.
Plant and Agricultural Research:
- Aroma Biosynthesis: Researchers are investigating the biosynthetic pathways responsible for 2AP production in plants like rice and pandan leaves. Understanding these pathways could lead to new breeding strategies or genetic modifications to enhance the desired "popcorn-like" aroma in specific crops [].
- Stress Response and Defense Mechanisms: Studies suggest that 2AP might play a role in plant defense mechanisms against stress factors like drought or insect herbivory. However, further research is needed to elucidate the exact role and underlying mechanisms involved [].
Medical and Pharmaceutical Research:
- Odor Signatures in Disease Diagnosis: Initial research suggests that volatile organic compounds (VOCs) like 2AP might be present in breath or other bodily fluids and potentially be used as biomarkers for certain diseases. However, this is an emerging field requiring extensive validation and clinical trials [].
- Antimicrobial and Antifungal Properties: Some studies have reported potential antimicrobial and antifungal properties of 2AP. However, further investigation is necessary to understand the mechanisms of action and potential applications in this area [].
2-Acetyl-1-pyrroline is a cyclic imine and a ketone derivative of 1-pyrroline, characterized by the molecular formula . This compound is primarily known for its distinctive aroma, often described as reminiscent of "hot, buttered popcorn." It is a significant flavor compound in various foods, particularly in fragrant rice varieties such as jasmine and basmati rice, as well as in baked goods like bread . 2-Acetyl-1-pyrroline plays a crucial role in the Maillard reaction, which occurs during the cooking process and contributes to the browning and flavor development in food products .
2-Acetyl-1-pyrroline is formed through the Maillard reaction, which involves the interaction between amino acids (specifically proline) and reducing sugars under heat. This non-enzymatic browning process is responsible for the development of complex flavors and aromas in cooked foods . The reaction pathway typically includes:
- Formation of 1-pyrroline from proline.
- Reaction of 1-pyrroline with reducing sugars, such as glucose or fructose, leading to the generation of 2-acetyl-1-pyrroline .
The stability of 2-acetyl-1-pyrroline can be affected by various factors including temperature, pH, and the presence of other compounds during cooking .
2-Acetyl-1-pyrroline exhibits several biological roles. It acts as a metabolite, indicating its involvement in metabolic processes within organisms. Additionally, it serves as a flavoring agent, enhancing the taste and aroma of food products . The compound has been detected in various biological systems and is known to influence sensory perception related to food aroma.
The synthesis of 2-acetyl-1-pyrroline can occur both enzymatically and chemically. Some notable methods include:
- Catalytic Reduction: A method developed by Buttery et al., where 2-acetylpyrrole undergoes catalytic reduction followed by oxidation with silver carbonate to yield 2-acetyl-1-pyrroline .
- Maillard Reaction: This natural process can be harnessed by heating proline with reducing sugars, resulting in the formation of 2-acetyl-1-pyrroline during cooking .
2-Acetyl-1-pyrroline is widely used in food industries due to its aromatic properties. Its applications include:
- Flavoring Agent: Commonly added to enhance the sensory profile of rice, baked goods, and various snacks.
- Food Research: Studied for its role in flavor development and aroma compounds in culinary products .
Research has indicated that 2-acetyl-1-pyrroline interacts with other compounds during cooking processes. For example:
- It can be produced alongside other flavor compounds through the Maillard reaction.
- Studies have shown that certain conditions (e.g., temperature and ingredient composition) can influence its formation and stability during food preparation .
Several compounds share structural similarities with 2-acetyl-1-pyrroline, notably:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Acetyl-2,3,4,5-tetrahydropyridine | Similar aroma profile | Often associated with different food products |
| 2-Acetylpyrrole | Precursor to 2-acetyl-1-pyrroline | Exhibits slightly different aroma characteristics |
| 3-Acetyl-4-methylthiazole | Contains sulfur atom | Known for its use in specific flavor profiles |
Uniqueness of 2-Acetyl-1-Pyrroline: Unlike its analogs, 2-acetyl-1-pyrroline is particularly noted for its low odor threshold (around 0.05 μg/L), making it a potent contributor to food aromas. Its distinct "popcorn" scent sets it apart from other similar compounds that may not exhibit such strong sensory properties .
Physical Description
XLogP3
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index








